molecular formula C9H15NO B3363111 2-[(2-Methylcyclohexyl)oxy]acetonitrile CAS No. 1016866-31-1

2-[(2-Methylcyclohexyl)oxy]acetonitrile

Cat. No. B3363111
CAS RN: 1016866-31-1
M. Wt: 153.22 g/mol
InChI Key: NNCVZFUKMFMOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-Methylcyclohexyl)oxy]acetonitrile” is a chemical compound with the CAS Number: 1016866-31-1 . It has a molecular weight of 153.22 . The compound is not intended for human or veterinary use but is used in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is [ (2-methylcyclohexyl)oxy]acetonitrile . Its InChI Code is 1S/C9H15NO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-5,7H2,1H3 . This indicates that the compound contains a cyclohexyl group attached to an acetonitrile group via an oxygen atom, with a methyl group attached to one of the carbons in the cyclohexyl ring.


Physical And Chemical Properties Analysis

“2-[(2-Methylcyclohexyl)oxy]acetonitrile” is a liquid at room temperature .

Scientific Research Applications

Stability and Environmental Fate of Veterinary Medicines

Study of Oxyclozanide's Stability and Environmental Fate
The stability and environmental fate of Oxyclozanide, a veterinary medicine, have been explored through the development of an HPLC method. This study highlights the importance of understanding chemical stability for pharmaceutical manufacturing and predicting environmental risks. Although not directly related, insights into chemical stability and environmental degradation mechanisms could be relevant for assessing "2-[(2-Methylcyclohexyl)oxy]acetonitrile" in similar contexts (Saad et al., 2019).

Hydrogen Storage and Energy

Organic Liquid Phase Hydrogen Carriers
A review on the feasibility of using organic compounds, including cycloalkanes and polycyclic alkanes, as hydrogen carriers, touches on the potential of organic molecules in energy storage and delivery. This suggests a possible avenue of research for "2-[(2-Methylcyclohexyl)oxy]acetonitrile" in energy applications, particularly if its structural or functional properties align with those of effective hydrogen storage materials (Bourane et al., 2016).

Analytical Chemistry and Chromatography

Advances in Hydrophilic Interaction Chromatography (HILIC)
The utility of HILIC in separating polar, acidic, or basic samples, using polar columns and aqueous-organic mobile phases rich in organic solvents, underscores the evolving methodologies in analytical chemistry. This indicates potential research applications for "2-[(2-Methylcyclohexyl)oxy]acetonitrile" in facilitating or improving chromatographic separations, especially for polar compounds (Jandera, 2011).

Extraction and Green Chemistry

2-Methyloxolane (2-MeOx) as a Sustainable Solvent
The exploration of bio-based solvents like 2-Methyloxolane for the extraction of natural products suggests an interest in greener, more sustainable chemical processes. This could hint at the exploration of "2-[(2-Methylcyclohexyl)oxy]acetonitrile" in similar green chemistry applications, particularly if its solvent properties are conducive to efficient extraction processes (Rapinel et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety protocols.

properties

IUPAC Name

2-(2-methylcyclohexyl)oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCVZFUKMFMOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylcyclohexyl)oxy]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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